molecular formula C13H6BrF2I B1457143 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene CAS No. 1499193-60-0

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene

Cat. No. B1457143
CAS RN: 1499193-60-0
M. Wt: 406.99 g/mol
InChI Key: DKSYLEFLMUQPDJ-UHFFFAOYSA-N
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Description

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene is a chemical compound with the molecular formula C13H6BrF2I . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene can be described by the InChI code: 1S/C13H6BrF2I/c14-7-1-3-9-10-4-2-8(17)6-12(10)13(15,16)11(9)5-7/h1-6H . This indicates that the molecule consists of a fluorene core, which is a polycyclic aromatic hydrocarbon, substituted with bromo, difluoro, and iodo groups.


Physical And Chemical Properties Analysis

2-Bromo-9,9-difluoro-7-iodo-9H-fluorene is a solid at room temperature . It has a molecular weight of 407 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Michael Reactions and Structural Analysis

  • 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, as part of the fluorene family, has been involved in Michael reactions, contributing to the understanding of structures and reactivity of fluorene derivatives. Studies on fluorenes have revealed differences in reactions based on halogen substituents, indicating the unique reactivity of such compounds (Minabe & Suzuki, 1975).

Applications in Polymer and Material Science

  • Fluorene derivatives, including 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, have been utilized in the development of light-emitting polymers. These compounds exhibit promising characteristics for applications in flat-panel displays due to their color stability and high thermal resistance (Liu et al., 2007).

Dye-Sensitized Solar Cells

  • Organic dyes containing fluorene, potentially including 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes demonstrate moderate efficiency, highlighting the potential of fluorene derivatives in renewable energy technologies (Kumar et al., 2014).

Fluorescence and Electroluminescence Applications

  • Fluorene derivatives, such as 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, are key in the synthesis of materials exhibiting intense blue fluorescence. These materials are used in OLED devices, benefiting from their high quantum yields and thermal stability (Wong et al., 2002).

Chemical Synthesis and Reactivity Studies

  • Research on fluorene derivatives, including 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene, extends to exploring their reactivity and synthesis methods. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Minabe & Suzuki, 1972).

Sensing and Detection Technologies

  • Certain fluorene compounds are employed in developing sensors for detecting specific substances, indicating the role of fluorene derivatives in chemical sensing technologies. This application might extend to 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene-based materials (Han et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

As for its pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) would likely be influenced by factors such as its size, polarity, and solubility. For instance, its solubility in common organic solvents suggests that it might be lipophilic, which could affect its absorption and distribution within the body.

The compound’s stability and efficacy could be influenced by various environmental factors. For example, its storage conditions are recommended to be 2-8 ℃, in the dark , suggesting that it might be sensitive to light and temperature.

properties

IUPAC Name

2-bromo-9,9-difluoro-7-iodofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF2I/c14-7-1-3-9-10-4-2-8(17)6-12(10)13(15,16)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYLEFLMUQPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281284
Record name 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1499193-60-0
Record name 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499193-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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